piperidin-3-ylboronic acid
Overview
Description
Piperidin-3-ylboronic acid is an organic compound that features a piperidine ring bonded to a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidin-3-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of piperidine with boronic acid derivatives under controlled conditions. For instance, the reaction of piperidine with boronic acid in the presence of a catalyst such as palladium can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Piperidin-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions for substitution reactions often involve catalysts like palladium and bases such as potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted piperidine derivatives .
Scientific Research Applications
Piperidin-3-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which piperidin-3-ylboronic acid exerts its effects involves interactions with molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects. The boronic acid group can form reversible covalent bonds with biological targets, which is crucial for its activity .
Comparison with Similar Compounds
- Piperidin-1-ylboronic acid
- Pyridin-3-ylboronic acid
- Piperidin-4-ylboronic acid
Comparison: Piperidin-3-ylboronic acid is unique due to the position of the boronic acid group on the piperidine ring, which influences its reactivity and applications. Compared to piperidin-1-ylboronic acid and piperidin-4-ylboronic acid, the 3-position offers distinct steric and electronic properties that can be advantageous in specific reactions and applications .
Properties
IUPAC Name |
piperidin-3-ylboronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BNO2/c8-6(9)5-2-1-3-7-4-5/h5,7-9H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVMPQUWDMHCQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCNC1)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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